2-(6-乙基-1-苯并呋喃-3-基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

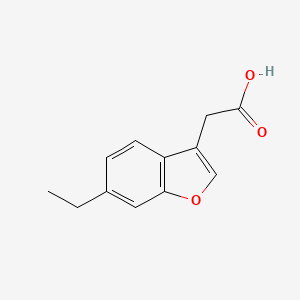

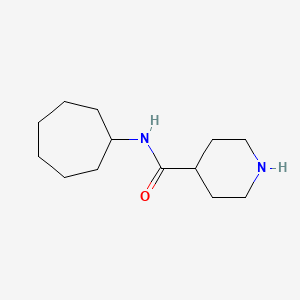

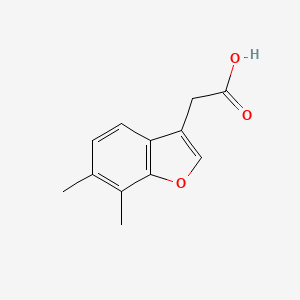

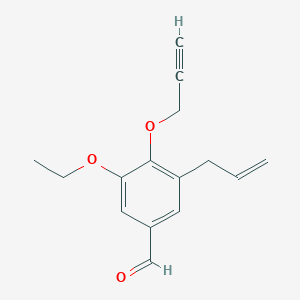

The compound 2-(6-Ethyl-1-benzofuran-3-yl)acetic acid is a derivative of benzofuran, which is a heterocyclic compound consisting of fused benzene and furan rings. Benzofuran derivatives are known for their diverse biological activities and applications in various fields of chemistry and pharmacology. The structural analysis of similar compounds reveals that the benzofuran moiety tends to be planar, as seen in the crystal structure of 2-(5-methoxy-1-benzofuran-3-yl)acetic acid, where the non-hydrogen atoms of the benzofuran residue exhibit minimal deviation from planarity .

Synthesis Analysis

The synthesis of benzofuran derivatives can involve various chemical reactions, including oxidation. For instance, ethyl 2-(3-ethylsulfinyl-5-methyl-1-benzofuran-2-yl)acetate and ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate were prepared by the oxidation of their corresponding sulfanyl precursors using 3-chloroperoxybenzoic acid . This method suggests a potential pathway for synthesizing the 2-(6-Ethyl-1-benzofuran-3-yl)acetic acid by modifying the substituents and oxidation conditions accordingly.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the orientation of substituents around the core benzofuran ring. For example, the methoxy group in 2-(5-methoxy-1-benzofuran-3-yl)acetic acid is coplanar with the fused ring system, while the acetic acid residue is almost perpendicular to it . Similarly, the dihedral angle between the benzofuran ring system and the oxopyradizine ring in ethyl 2-{4-[(5-chloro-1-benzofuran-2-yl)methyl]-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl}acetate is significant, indicating the spatial arrangement of the rings .

Chemical Reactions Analysis

Benzofuran derivatives can participate in various chemical reactions, including hydrogen bonding and π–π interactions, which are crucial for the stabilization of their crystal structures. For instance, O—H⋯O hydrogen bonds form dimeric aggregates in the crystal of 2-(5-methoxy-1-benzofuran-3-yl)acetic acid . Aromatic π–π interactions and C—H⋯O non-classical hydrogen bonds are also observed in the crystal structures of other benzofuran derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structures. The planarity of the benzofuran ring and the nature of substituents affect the compound's melting point, solubility, and reactivity. The presence of intermolecular interactions, such as hydrogen bonds and π–π interactions, can affect the compound's stability and solid-state packing, as seen in the crystal structures of the compounds discussed . These properties are essential for the practical applications of benzofuran derivatives in material science and pharmaceuticals.

科学研究应用

晶体结构分析

2-(3-乙基磺酰基-5-甲基-1-苯并呋喃-2-基)乙酸乙酯: 这项研究讨论了相关化合物的晶体结构,该结构由 π–π 相互作用和非经典氢键稳定 (Choi, Seo, Son, & Lee, 2009).

2-(5-乙基-3-甲硫基-1-苯并呋喃-2-基)乙酸: 这项研究制备了类似的化合物并分析了其晶体结构,重点关注芳香 π–π 堆积相互作用和分子间氢键 (Seo, Choi, Son, & Lee, 2007).

光谱和计算研究

2-(6-羟基-1-苯并呋喃-3-基)乙酸的光谱表征: 这项研究提供了对类似于 2-(6-乙基-1-苯并呋喃-3-基)乙酸的化合物的な光谱性质和分子动力学的见解,利用了各种分析技术 (Murthy 等人,2018).

(4,6-二甲基-苯并呋喃-3-基)-乙酸酰肼的光谱和计算研究: 本文提供了对相关化合物的结构和光谱特征的全面研究,使用不同的光谱方法和量子化学计算 (Khemalapure 等人,2020).

合成与表征

2-(苯并呋喃-2-基)-6,7-亚甲基二氧喹啉-3-羧酸衍生物的首次合成: 这项研究描述了新型苯并呋喃衍生物的合成,这可能与理解类似化合物的合成途径有关 (Gao, Liu, Jiang, & Li, 2011).

6-甲基 2-硫尿嘧啶的一些新型 (1,3-恶氮杂环) 衍生物的合成和表征: 虽然与目标化合物没有直接关系,但这项研究提供了对新型杂环衍生物合成的见解,这可能有助于理解类似的合成过程 (Mohammad, Ahmed, & Mahmoud, 2017).

生物活性研究

- 2-(1-苯并呋喃-2-基)喹啉-4-羧酸的酚类酯和酰胺的合成、抗氧化和抗菌研究: 本文探讨了苯并呋喃衍生物的生物活性,为理解类似化合物的潜在生物应用提供了一个框架 (Shankerrao, Bodke, & Mety, 2013).

安全和危害

属性

IUPAC Name |

2-(6-ethyl-1-benzofuran-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-2-8-3-4-10-9(6-12(13)14)7-15-11(10)5-8/h3-5,7H,2,6H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTXOTFUYMRIER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)C(=CO2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368462 |

Source

|

| Record name | (6-Ethyl-benzofuran-3-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Ethyl-1-benzofuran-3-yl)acetic acid | |

CAS RN |

26286-61-3 |

Source

|

| Record name | (6-Ethyl-benzofuran-3-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B1271281.png)